2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid
Description
Properties
IUPAC Name |
2-[2-(pyridin-3-ylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)8-12-5-1-2-6-13(12)18-10-11-4-3-7-15-9-11/h1-7,9H,8,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYHSZZTNHKSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine and 2-bromoanisole.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-hydroxypyridine with 2-bromoanisole in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd/C) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and pyridine moiety enable selective oxidation:
| Reaction Type | Reagents | Product | Conditions |
|---|---|---|---|
| Benzylic oxidation | KMnO₄ (acidic) | 2-{2-[(Pyridin-3-yl)methoxy]phenyl}glyoxylic acid | H₂SO₄, 50–70°C |
| Pyridine ring oxidation | H₂O₂, acetic acid | Pyridine N-oxide derivative | Reflux, 4–6 hours |
Oxidation of the benzylic position adjacent to the ether linkage produces a glyoxylic acid derivative, while the pyridine ring forms an N-oxide under mild peroxide conditions .
Reduction Reactions
The compound undergoes reduction at the carboxylic acid and aromatic systems:
| Target Site | Reagents | Product | Conditions |
|---|---|---|---|
| Carboxylic acid | LiAlH₄ | 2-{2-[(Pyridin-3-yl)methoxy]phenyl}ethanol | Anhydrous THF, 0°C → RT |
| Aromatic ring | H₂, Pd/C | Tetrahydro-pyridine derivative | 60 psi H₂, ethanol, 12h |
Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol, while catalytic hydrogenation saturates the pyridine ring .
Substitution and Functionalization
The carboxylic acid participates in condensation and coupling reactions:
A. Amide Formation
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Reagents : Thionyl chloride (SOCl₂) followed by amines (e.g., benzylamine).
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Product : 2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetamide derivatives.
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Conditions : SOCl₂ at reflux, then amine in dichloromethane at 0°C .
B. Esterification
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Reagents : Methanol/H₂SO₄ or DCC/DMAP.
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Product : Methyl ester derivative.
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Application : Intermediate for further alkylation or glycosylation .
Electrophilic Aromatic Substitution
The phenyl ring undergoes electrophilic substitution at the para position to the methoxy group:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-[(pyridin-3-yl)methoxy]phenylacetic acid | 65–70% |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative | 60% |
Complexation and Metal Coordination
The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals:
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Reagents : Cu(II) chloride, Fe(III) nitrate.
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Product : Octahedral or square-planar complexes.
Bioconjugation and Prodrug Design
The carboxylic acid is conjugated to bioactive molecules via ester or amide linkages:
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Example : Reaction with piperazine derivatives forms water-soluble prodrugs with enhanced bioavailability .
Stability and Degradation
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Hydrolysis : The ester linkage in derivatives cleaves under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions.
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Thermal decomposition : Degrades above 200°C, releasing CO₂ and forming pyridine-containing fragments .
Mechanistic Insights
Quantum mechanical studies (DFT) reveal that the pyridine ring’s electron-withdrawing effect activates the phenyl ring for electrophilic substitution, while the methoxy group directs incoming electrophiles to the para position .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that compounds with similar structures to 2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid exhibit notable antimicrobial activities. For instance, derivatives of pyridine and phenyl acetic acids have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. Studies have reported that certain methoxy-substituted phenyl acetic acids can effectively target both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies. Compounds with similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are key players in inflammatory processes. This suggests that this compound could be explored for therapeutic applications in treating inflammatory diseases .
Neuroprotective Activity
Emerging research indicates that compounds featuring pyridine rings may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The ability of such compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease and Parkinson's disease .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various synthetic routes have been reported, including:
- Alkylation Reactions: Utilizing alkyl halides with pyridine derivatives to introduce the methoxy group.
- Esterification: Converting carboxylic acids into esters using methanol in the presence of acid catalysts.
- Coupling Reactions: Employing palladium-catalyzed cross-coupling methods to form carbon-carbon bonds between aromatic rings.
These methodologies not only facilitate the production of the target compound but also allow for the introduction of diverse functional groups that can optimize biological activity .
Therapeutic Potential
Drug Development
Given its promising biological activities, this compound is being investigated for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance efficacy and reduce toxicity, making it a valuable candidate in pharmaceutical research.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1: A derivative demonstrated significant inhibition of inflammatory markers in a clinical trial involving rheumatoid arthritis patients, suggesting that similar compounds could be beneficial for managing autoimmune disorders.
- Case Study 2: Another study reported a pyridine-based compound's success in reducing neuroinflammation in animal models of Alzheimer's disease, paving the way for further exploration of this compound as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the phenylacetic acid moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Modifications
The following table summarizes structurally related compounds and their distinguishing features:
Key Structural Insights:
- Pyridine Modifications : Methoxy or halogen substitutions on the pyridine ring (e.g., ) influence electronic effects and bioavailability.
- Linker Diversity: The phenoxy linker in the target compound provides conformational flexibility compared to fused systems (e.g., furan-quinoline in ).
- Heterocyclic Additions: Thiadiazole or quinoline moieties () introduce distinct pharmacophoric features, enhancing target specificity.
Physicochemical Properties
| Property | This compound | 2-(Pyridin-3-yl)acetic Acid | 2-[(6-Methoxypyridin-3-yl)methoxy]acetic Acid |
|---|---|---|---|
| Molecular Weight | 243.26 | 137.14 | 197.19 |
| Solubility | Likely low (hydrophobic aryl groups) | Moderate (polar acetic acid) | Moderate (enhanced by methoxy) |
| Stability | Stable under inert conditions | Hygroscopic | Stable |
Biological Activity
2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores the compound's biological properties, mechanisms of action, and its implications in therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring connected to a methoxy-substituted phenylacetic acid moiety. This unique structure allows for various interactions with biological targets, which are crucial for its biological activity.
Molecular Formula
- Molecular Formula : CHNO
- CAS Number : 1513346-23-0
The compound's mechanism of action involves interactions with specific enzymes and receptors within biological systems. The pyridine ring can engage in hydrogen bonding and π-π interactions, while the phenylacetic acid moiety can fit into hydrophobic pockets of proteins. These interactions potentially modulate the activity of target proteins, leading to various biological effects such as anti-inflammatory and anticancer activities.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research has shown that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Case Study: Antiproliferative Activity
In a study assessing the antiproliferative activity of related compounds, it was found that certain derivatives demonstrated effective inhibition of cell growth at micromolar concentrations. For instance, compounds similar to this compound showed IC values ranging from 5 to 20 μM against multiple cancer cell lines .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its structural analogs have been tested for their ability to inhibit bacterial growth, showing promising results against strains like Staphylococcus aureus and Escherichia coli. .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 6.25 μg/mL |
| Compound B | E. coli | 12.5 μg/mL |
| This compound | S. aureus | TBD |
Synthesis and Evaluation
The synthesis of this compound has been documented in various studies focusing on its pharmacological evaluation. The compound serves as a building block for developing new pharmaceuticals targeting inflammation and cancer.
Molecular Modeling Studies
Molecular docking studies have suggested that the compound binds effectively to specific protein targets, which supports its potential therapeutic applications. These studies help elucidate how structural modifications can enhance biological activity .
Q & A
Q. What are the recommended safety precautions for handling 2-{2-[(Pyridin-3-yl)methoxy]phenyl}acetic acid in laboratory settings?
Methodological Answer:
- Eye and Respiratory Protection : Wear safety goggles and use fume hoods to avoid exposure to aerosols or dust, as the compound may cause severe eye irritation (H319) and respiratory irritation (H335) .
- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats. In case of skin contact, wash thoroughly with soap and water .
- Storage : Store in a tightly sealed container in a ventilated area away from incompatible substances (e.g., strong oxidizing agents) .
- Emergency Measures : For inhalation, move to fresh air and seek medical attention if symptoms persist. For eye exposure, rinse with water for 15 minutes and consult a physician .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
- Substitution Reaction : A two-step approach is often used:
- Alkylation : React 3-hydroxypyridine with a bromomethylphenyl intermediate under alkaline conditions (e.g., K₂CO₃ in DMF) to form the pyridinylmethoxy-phenyl backbone .
- Acetic Acid Functionalization : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions, such as using chloroacetic acid in the presence of a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the pure product .
Advanced Research Questions
Q. How can researchers optimize substitution reaction conditions to improve yield?
Methodological Answer:
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, but ensure thorough removal via vacuum distillation to avoid contamination .
- Monitoring Reaction Progress : Use TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to track intermediate formation .
Q. What analytical techniques resolve conflicting spectral data for structural confirmation?
Methodological Answer:
- NMR Discrepancies : If proton NMR shows unexpected peaks, perform DEPT-135 or HSQC to distinguish between CH₃, CH₂, and CH groups. For example, the pyridinyl proton signals (δ 8.3–8.5 ppm) should correlate with carbons at ~150 ppm in ¹³C NMR .
- HPLC Purity Analysis : Use a gradient method (e.g., 10–90% acetonitrile in 0.1% formic acid over 20 minutes) to detect impurities. Co-inject with a reference standard to confirm retention time .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ can confirm the molecular ion ([M+H]⁺, calculated m/z 300.1234) and rule out adducts or degradation products .
Q. How can in silico modeling predict biological activity of derivatives?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). The pyridinylmethoxy group may engage in π-π stacking with aromatic residues, while the acetic acid moiety could form hydrogen bonds .
- QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with experimental IC₅₀ data from enzyme inhibition assays .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize derivatives for synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported hazard classifications for this compound?
Methodological Answer:
- Review SDS Versions : Compare hazard data from multiple SDS (e.g., TCI Europe vs. Key Organics ). If classifications differ (e.g., Category 2 vs. Category 4 acute toxicity), adhere to the stricter guidelines.
- Experimental Validation : Conduct in vitro assays (e.g., Draize test for eye irritation) to confirm local toxicity. Use OECD guidelines for consistency .
- Regulatory Alignment : Follow the most recent EU CLP regulations (e.g., 2024 updates in ) for labeling and handling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
